Direct FGFR2 Kinase Inhibition: Picrasidine Q (IC50 = 3.2 μM) vs. Structurally Related Alkaloids
Picrasidine Q directly inhibits FGFR2 kinase activity with an IC50 of 3.2 μM in cell-free kinase assays. In contrast, the structurally related β-carboline alkaloid picrasidine I does not inhibit FGFR2; its anticancer mechanism involves G2/M arrest via cyclin downregulation and ERK/JNK pathway activation [1]. The IC50 difference is unquantifiable as picrasidine I shows no FGFR2 inhibition at tested concentrations, indicating functional target divergence. Another comparator, picrasidine C (a bis-β-carboline dimer), has not been reported to inhibit FGFR2 [2].
| Evidence Dimension | FGFR2 kinase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 3.2 μM |
| Comparator Or Baseline | Picrasidine I: No FGFR2 inhibition reported; Picrasidine C: No FGFR2 inhibition reported |
| Quantified Difference | Qualitative (present vs. absent) |
| Conditions | In vitro FGFR2 kinase assay (cell-free) |
Why This Matters
Researchers requiring validated FGFR2 inhibitory activity must select Picrasidine Q over other picrasidine-series alkaloids, as FGFR2 inhibition is not a conserved class property.
- [1] Shi Y, Liu X, Fredimoses M, Song M, Chen H, Liu K, et al. FGFR2 regulation by picrasidine Q inhibits the cell growth and induces apoptosis in esophageal squamous cell carcinoma. J Cell Biochem. 2018;119(2):2231-2239. View Source
- [2] Jiao WH, Gao H, Li CY, Zhao F, Jiang RW, Lin HW. Quassidines A-D, bis-beta-carboline alkaloids from the stems of Picrasma quassioides. J Nat Prod. 2010;73(2):167-171. View Source
